molecular formula C9H12BFO3 B2745736 3-Ethoxy-2-fluoro-5-methylphenylboronic acid CAS No. 2096333-49-0

3-Ethoxy-2-fluoro-5-methylphenylboronic acid

Cat. No.: B2745736
CAS No.: 2096333-49-0
M. Wt: 198
InChI Key: UBTGSIOBPBXJMG-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

3-Ethoxy-2-fluoro-5-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the transition metal catalyst, typically palladium, used in the reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organyl group to the palladium catalyst . This forms a new carbon-metal bond and is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds . The reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide under the action of a palladium catalyst . The result is the formation of a new carbon-carbon bond, which can be used to construct complex organic molecules .

Pharmacokinetics

It’s important to note that the compound is generally stable and readily prepared, making it suitable for use in various chemical reactions .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in an aqueous environment . Additionally, the reaction is generally carried out under mild conditions, which can help to preserve the stability of the boronic acid reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethoxy-2-fluoro-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-5-methylphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-fluoro-5-methylphenylboronic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethoxy, fluoro, and methyl groups allows for unique interactions and applications in organic synthesis, making it a valuable reagent in various fields of research .

Properties

IUPAC Name

(3-ethoxy-2-fluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-3-14-8-5-6(2)4-7(9(8)11)10(12)13/h4-5,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTGSIOBPBXJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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